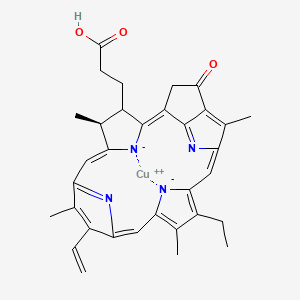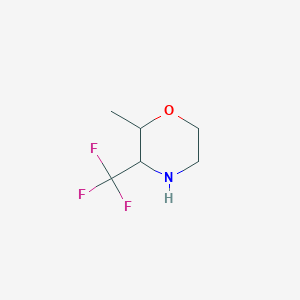![molecular formula C10H20NO3- B12340215 N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl and hydroxymethyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate can be synthesized through a reaction involving di-tert-butyl dicarbonate and tris(hydroxymethyl)aminomethane. The reaction typically occurs under controlled conditions, with the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxyl group position.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an amino group instead of a hydroxymethyl group.
tert-Butyl N-(2-bromoethyl)carbamate: Features a bromo group in place of the hydroxymethyl group.
Uniqueness
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of tert-butyl and hydroxymethyl groups makes it particularly useful in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H20NO3- |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(7-12)6-11(9(13)14)10(2,3)4/h8,12H,5-7H2,1-4H3,(H,13,14)/p-1 |
InChI Key |
HHIZBTOAQUSDGQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CN(C(=O)[O-])C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)
